molecular formula C20H18ClN5S B2653590 3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 896678-40-3

3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No. B2653590
CAS RN: 896678-40-3
M. Wt: 395.91
InChI Key: MAGGYADLMBZQGC-UHFFFAOYSA-N
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Description

Triazolo[4,5-d]pyrimidine derivatives are a class of compounds that have been studied for their potential anti-cancer effects . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure .


Molecular Structure Analysis

Triazolo[4,5-d]pyrimidines are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The specific structure of your compound would include additional functional groups attached to this base structure.

Scientific Research Applications

Structural Analysis and Molecular Architecture

The study of triazolopyrimidine derivatives, such as the compound , often focuses on their molecular structure and supramolecular architecture due to their potential biological activities. For instance, the analysis of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments highlights the significance of hydrogen bonding and π-π stacking interactions in determining their structural arrangement. These interactions contribute to the compound's supramolecular architecture, which is crucial for understanding its biological activity potential (Canfora et al., 2010).

Synthetic Routes and Derivatives

The synthesis of novel triazolo[4,5-d]pyrimidine derivatives, including reactions with various reagents, generates compounds with potential antimicrobial activities. The synthesis process and the structural diversity of these compounds are essential for exploring their application in medical and biological research. For example, the creation of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives demonstrates the versatility of triazolopyrimidine chemistry and its relevance to developing new therapeutic agents (El-Agrody et al., 2001).

Biological Activities and Potential Applications

Research into triazolopyrimidines often investigates their biological activities, such as antimicrobial and antitumor effects. For instance, substituted triazolo[4,3-a]pyrimidin-6-sulfonamides with an incorporated thiazolidinone moiety have shown inhibitory effects on cancer cell lines, suggesting their potential as antitumor agents. This area of research is critical for identifying new compounds with therapeutic potential and understanding their mechanism of action (Hafez & El-Gazzar, 2009).

Mechanism of Action

The mechanism of action for triazolo[4,5-d]pyrimidine derivatives in biological systems is not fully understood. Some studies suggest that they may interact with a variety of enzymes and receptors, leading to their potential anti-cancer effects .

Future Directions

Research into triazolo[4,5-d]pyrimidine derivatives and related compounds is ongoing, with a focus on understanding their potential therapeutic effects and improving their synthesis methods .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5S/c1-13-3-4-14(2)16(9-13)11-27-20-18-19(22-12-23-20)26(25-24-18)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGYADLMBZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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